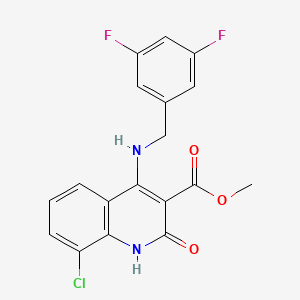![molecular formula C27H29FN4O4 B11271377 1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11271377.png)
1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by its unique structural features, including a fluorine atom, an oxadiazole ring, and a morpholine moiety, which contribute to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinolone core, followed by the introduction of the fluorine atom and the oxadiazole ring. The final steps involve the attachment of the morpholine moiety and the ethyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic derivatives.
Aplicaciones Científicas De Investigación
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various bacterial infections.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
Comparación Con Compuestos Similares
Similar compounds to 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE include other quinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar quinolone core but differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique combination of the oxadiazole ring and morpholine moiety in 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE distinguishes it from other quinolones, potentially offering advantages in terms of antibacterial activity and resistance profiles.
Propiedades
Fórmula molecular |
C27H29FN4O4 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-3-[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
InChI |
InChI=1S/C27H29FN4O4/c1-4-31-15-21(25(33)20-13-22(28)24(14-23(20)31)32-9-11-34-12-10-32)27-29-26(30-36-27)18-5-7-19(8-6-18)35-16-17(2)3/h5-8,13-15,17H,4,9-12,16H2,1-3H3 |
Clave InChI |
GXHDSDGUMDZNRN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11271301.png)
![5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271304.png)
![N-(4-Methoxybenzyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271306.png)
![6,6-dimethyl-9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271310.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B11271313.png)
![Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate](/img/structure/B11271322.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B11271324.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B11271329.png)


![N-(5-Chloro-2,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11271353.png)
![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271361.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B11271372.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11271385.png)
